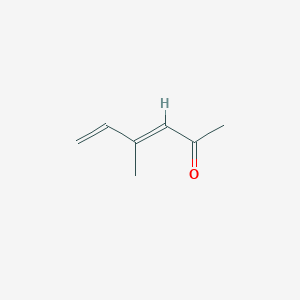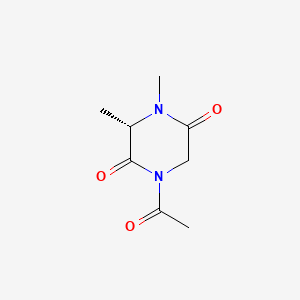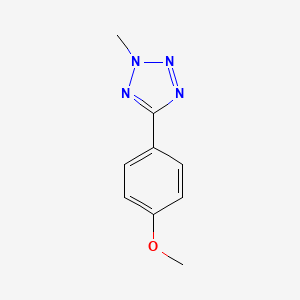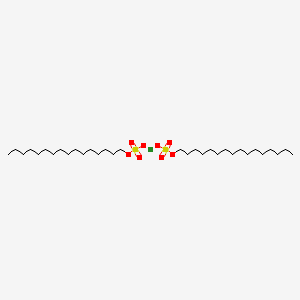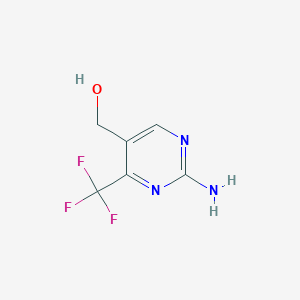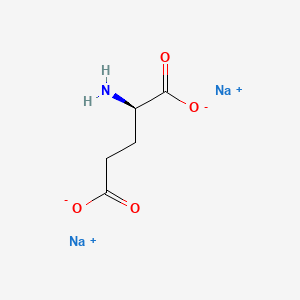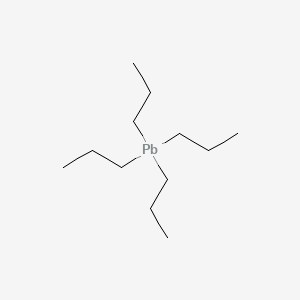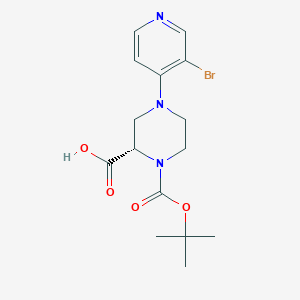![molecular formula C21H30O2 B13733104 1,3-Benzenediol,4-[(6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-](/img/structure/B13733104.png)
1,3-Benzenediol,4-[(6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzenediol,4-[(6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl- is a chemical compound known for its diverse applications in various fields. It is a type of resorcinol derivative, which is a class of compounds characterized by a benzene ring bearing two hydroxyl groups at positions 1 and 3 with significant pharmacological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediol,4-[(6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl- involves several steps. One common method involves the cyclization of olivetol with a monoterpene, such as limonene, under acidic conditions . The reaction typically requires a catalyst, such as boron trifluoride etherate, and is conducted at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound often involves the extraction of cannabidiol from Cannabis sativa L. plants. The extraction process typically includes supercritical CO2 extraction, which is a method that uses carbon dioxide under high pressure and low temperature to isolate, preserve, and maintain the purity of the compound . This method is preferred due to its efficiency and ability to produce high-purity cannabidiol.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Benzenediol,4-[(6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield various alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
1,3-Benzenediol,4-[(6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl- has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and nutraceuticals.
Wirkmechanismus
The mechanism of action of 1,3-Benzenediol,4-[(6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl- involves its interaction with various molecular targets and pathways. It primarily interacts with cannabinoid receptors (CB1 and CB2) in the endocannabinoid system . This interaction modulates various physiological processes, including pain perception, immune response, and inflammation. Additionally, it influences other signaling pathways, such as the serotonin and vanilloid receptors, contributing to its broad pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
1,3-Benzenediol,4-[(6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl- is unique compared to other similar compounds due to its non-psychoactive nature and diverse pharmacological properties. Similar compounds include:
Δ9-Tetrahydrocannabinol (Δ9-THC): The primary psychoactive component of Cannabis sativa L., known for its psychoactive effects.
Cannabinol (CBN): A mildly psychoactive cannabinoid with sedative properties.
Cannabigerol (CBG): A non-psychoactive cannabinoid with potential therapeutic benefits.
This compound stands out due to its safety profile and broad range of applications in various fields.
Eigenschaften
Molekularformel |
C21H30O2 |
|---|---|
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
4-[(6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol |
InChI |
InChI=1S/C21H30O2/c1-5-6-7-8-16-12-17(22)13-20(23)21(16)19-11-15(4)9-10-18(19)14(2)3/h11-13,18-19,22-23H,2,5-10H2,1,3-4H3/t18-,19?/m0/s1 |
InChI-Schlüssel |
YWEZXUNAYVCODW-OYKVQYDMSA-N |
Isomerische SMILES |
CCCCCC1=C(C(=CC(=C1)O)O)C2C=C(CC[C@H]2C(=C)C)C |
Kanonische SMILES |
CCCCCC1=C(C(=CC(=C1)O)O)C2C=C(CCC2C(=C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



